An In-depth Technical Guide on the Core Properties of 1-Methylcyclopropanecarboxamide
An In-depth Technical Guide on the Core Properties of 1-Methylcyclopropanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Methylcyclopropanecarboxamide is a small organic molecule featuring a strained cyclopropane ring, a structural motif of increasing interest in medicinal and agricultural chemistry. The rigid conformation conferred by the three-membered ring provides a unique scaffold for designing compounds with specific steric and electronic properties. While detailed experimental data on 1-Methylcyclopropanecarboxamide itself is limited in public literature, this guide consolidates available information on its fundamental properties, provides a plausible synthetic protocol based on established chemical transformations, and discusses the potential biological significance of the cyclopropane carboxamide moiety by examining related structures. This document aims to serve as a foundational resource for researchers interested in utilizing this and similar chemical entities in drug discovery and development.
Core Chemical and Physical Properties
1-Methylcyclopropanecarboxamide (CAS RN: 15910-91-5) is a derivative of cyclopropane, characterized by the presence of a methyl group and a carboxamide group attached to the same carbon atom of the cyclopropane ring.[1][2] Its structural rigidity and defined conformation make it an attractive building block in chemical synthesis.
Chemical Identifiers
A comprehensive list of identifiers for 1-Methylcyclopropanecarboxamide is provided below, facilitating its unambiguous identification in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | 1-methylcyclopropane-1-carboxamide | PubChem[1] |
| CAS Number | 15910-91-5 | Protheragen[3], PubChem[1] |
| Molecular Formula | C₅H₉NO | PubChem[1] |
| SMILES | CC1(CC1)C(=O)N | PubChem[1] |
| InChI | InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | PubChem[1] |
| InChIKey | HLCXNVMIINTAOG-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 99.13 g/mol | PubChem[1] |
| Exact Mass | 99.068413911 Da | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Complexity | 105 | PubChem[1] |
Chemical Structure
The chemical structure of 1-Methylcyclopropanecarboxamide is defined by a central cyclopropane ring. One carbon atom of the ring is quaternary, bonded to both a methyl group (-CH₃) and a primary amide group (-CONH₂).
Caption: Chemical structure of 1-Methylcyclopropanecarboxamide.
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 1-Methylcyclopropanecarboxamide is not detailed in the available search results, a viable synthetic route can be proposed based on standard organic chemistry transformations, starting from its corresponding carboxylic acid, 1-Methylcyclopropanecarboxylic acid.
Proposed Synthetic Workflow
The most common method for preparing a primary amide from a carboxylic acid involves a two-step process: activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.
Caption: Proposed two-step synthesis of 1-Methylcyclopropanecarboxamide.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the synthesis of 1-Methylcyclopropanecarboxamide from 1-Methylcyclopropanecarboxylic acid via an acyl chloride intermediate.
Materials:
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1-Methylcyclopropanecarboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Aqueous ammonium hydroxide (NH₄OH), 28-30%
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
Procedure:
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Step 1: Formation of 1-Methylcyclopropanecarbonyl Chloride
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To a solution of 1-Methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-Methylcyclopropanecarbonyl chloride, which can be used in the next step without further purification.
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Step 2: Amination to form 1-Methylcyclopropanecarboxamide
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Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5 eq) to the stirred solution. An alternative method involves bubbling anhydrous ammonia gas through the solution.[4]
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Maintain stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Methylcyclopropanecarboxamide.
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Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or column chromatography to obtain the pure compound.
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Biological Activity and Signaling Pathways
There is no specific literature detailing the biological activity or mechanism of action for 1-Methylcyclopropanecarboxamide itself. However, the broader class of compounds containing the cyclopropane carboxamide moiety has demonstrated significant and diverse biological activities.[5] These activities suggest that small molecules like 1-Methylcyclopropanecarboxamide could serve as valuable starting points or fragments in drug discovery programs.
Potential Roles based on Analogous Structures:
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Enzyme Inhibition: Certain cyclopropane derivatives have been identified as inhibitors of enzymes such as E. coli ketol-acid reductoisomerase (KARI), which is a target for herbicides and antimicrobial agents.[6]
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Antiproliferative Activity: More complex derivatives, such as 1-phenylcyclopropane carboxamides, have shown the ability to inhibit the proliferation of human myeloid leukaemia cell lines.[7]
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General Bioactivity: The cyclopropane ring is a component in compounds with insecticidal, herbicidal, fungicidal, antitumor, and anti-HBV activities.[5]
The diagram below illustrates a conceptual pathway where a cyclopropane-containing small molecule acts as an enzyme inhibitor, a common mechanism for bioactive compounds in drug development.
Caption: Conceptual mechanism of enzyme inhibition by a cyclopropane derivative.
Conclusion
1-Methylcyclopropanecarboxamide represents a simple yet structurally intriguing molecule. While comprehensive experimental characterization is lacking in public-domain literature, its fundamental properties can be reliably computed, and its synthesis is achievable through standard chemical methods. The established broad-spectrum bioactivity of related cyclopropane carboxamides provides a strong rationale for its investigation as a potential scaffold or fragment in the development of new therapeutic and agrochemical agents. This guide provides a consolidated starting point for researchers to design and execute further studies on this compound and its derivatives.
References
- 1. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. 1-Methylcyclopropanecarboxamide - Protheragen [protheragen.ai]
- 4. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
